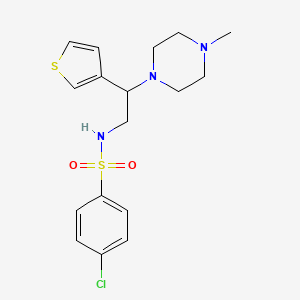

4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClN3O2S2/c1-20-7-9-21(10-8-20)17(14-6-11-24-13-14)12-19-25(22,23)16-4-2-15(18)3-5-16/h2-6,11,13,17,19H,7-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDJTDDIPIEVPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:

-

Formation of the Piperazine Derivative: : The starting material, 4-methylpiperazine, is reacted with an appropriate alkylating agent to introduce the 2-(thiophen-3-yl)ethyl group. This step often requires the use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

-

Sulfonamide Formation: : The intermediate product is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. This reaction is typically carried out in an organic solvent like dichloromethane (DCM) or chloroform under cooling conditions to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with considerations for cost, efficiency, and safety. Continuous flow reactors might be employed to ensure consistent reaction conditions and to handle the exothermic nature of the sulfonamide formation step more effectively.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The thiophene ring in the compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to sulfoxide or sulfone derivatives.

-

Reduction: : The nitro group, if present in any intermediate, can be reduced using reagents like palladium on carbon (Pd/C) with hydrogen gas or iron powder with hydrochloric acid.

-

Substitution: : The chloro group on the benzene ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by various nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA

Reduction: Pd/C with H₂, iron powder with HCl

Substitution: Sodium methoxide, primary amines

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted benzenesulfonamides

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. The presence of the sulfonamide group suggests it may have antibacterial properties, while the piperazine moiety is often found in compounds with central nervous system activity.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Sulfonamide Derivatives

A. 4-Chloro-N-(2-(4-(2-Methoxyphenyl)Piperazin-1-yl)-2-(Pyridin-3-yl)Ethyl)Benzenesulfonamide (MMV665914)

- Structural Differences : Replaces the thiophen-3-yl group with pyridin-3-yl and substitutes 4-methylpiperazine with 4-(2-methoxyphenyl)piperazine.

B. W-18 (4-Chloro-N-[1-[2-(4-Nitrophenyl)Ethyl]-2-Piperidinylidene]-Benzenesulfonamide)

- Structural Differences : Uses a piperidinylidene core instead of piperazine and introduces a 4-nitrophenylethyl substituent.

- Activity : Classified as a controlled substance (Schedule I) due to suspected analgesic properties, highlighting the impact of nitro-group substitution on pharmacological regulation .

C. Anticancer Sulfonamide Derivatives (e.g., 4-Chloro-N-(4-(1-(2-(2-Cyanoacetyl)Hydrazono)Ethyl)Phenyl)Benzenesulfonamide)

- Structural Differences: Incorporates a hydrazono-ethylphenyl group instead of the thiophene-piperazine chain.

Piperazine and Thiophene-Containing Analogs

A. N-(2-(2-(4-(2-Chlorophenyl)Piperazin-1-yl)Ethoxy)Ethyl)-4-(Thiophen-3-yl)Benzamide

- Structural Differences : Replaces the benzenesulfonamide group with a benzamide and substitutes 4-methylpiperazine with 4-(2-chlorophenyl)piperazine.

- Synthesis : Achieved via nucleophilic substitution (48-hour reaction, 48% yield), demonstrating the feasibility of modifying piperazine substituents for structural diversity .

B. 5-Chloro-N-[4-Methoxy-3-(1-Piperazinyl)Phenyl]-3-Methylbenzo[b]Thiophene-2-Sulfonamide (SB 271046)

Physicochemical and Pharmacological Trends

Table 1: Key Structural and Inferred Pharmacological Comparisons

Key Observations:

Aryl Group Impact : Thiophene and pyridine groups enhance π-π stacking interactions, while benzo[b]thiophene systems (e.g., SB 271046) improve metabolic stability .

Sulfonamide vs. Benzamide : Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which may enhance receptor binding compared to benzamides .

Biological Activity

4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzamides. Its unique structure includes a 4-chloro substituent on a benzamide core, which is further linked to a 4-methylpiperazine moiety and a thiophene ring. This structural arrangement contributes to its potential biological activity, particularly in medicinal chemistry, where it is being investigated for various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂ClN₃OS |

| Molecular Weight | 363.9 g/mol |

| CAS Number | 946271-48-3 |

Anticancer Potential

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance, derivatives of benzamides have been shown to inhibit various cancer cell lines by targeting specific enzymes involved in tumor growth and proliferation. The compound's ability to interact with biological receptors suggests potential applications in oncology .

The proposed mechanism of action for this compound involves modulation of biological targets, such as G-protein coupled receptors (GPCRs) or specific enzymes. By binding to these targets, it may influence signaling pathways critical for cell proliferation and survival. Preliminary studies suggest that its interaction with calcium channels could lead to alterations in perfusion pressure and coronary resistance, indicating cardiovascular implications as well .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Theoretical models have been employed to predict its pharmacokinetic parameters using tools like SwissADME and Admetlab, which provide insights into its bioavailability and potential therapeutic window .

Case Studies and Research Findings

- In Vitro Studies : Various in vitro studies have demonstrated the efficacy of similar compounds against cancer cell lines. For example, compounds derived from benzamides showed IC₅₀ values indicating strong inhibitory effects on cell proliferation in different cancer models .

- Cardiovascular Impact : In isolated rat heart models, related sulfonamide compounds exhibited a decrease in coronary resistance and perfusion pressure, suggesting that this compound may similarly affect cardiovascular function through calcium channel modulation .

- Computational Docking Studies : Theoretical docking studies have been conducted to assess the binding affinity of this compound to various biological targets, further elucidating its potential mechanisms of action and guiding future experimental designs .

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains a benzenesulfonamide core linked to a 4-methylpiperazine moiety and a thiophen-3-yl group via an ethyl bridge. The sulfonamide group enhances hydrogen-bonding capacity, critical for target binding, while the 4-methylpiperazine contributes to solubility and metabolic stability. The thiophene ring may improve lipophilicity, influencing membrane permeability . Stability studies suggest the chloro substituent on the benzene ring reduces susceptibility to oxidative degradation .

Q. What synthetic routes are commonly employed, and what parameters require optimization?

Synthesis typically involves coupling a 4-chlorobenzenesulfonyl chloride derivative with a pre-functionalized ethylamine intermediate bearing 4-methylpiperazine and thiophene groups. Key optimizations include:

- Temperature : Elevated temperatures (80–100°C) improve coupling efficiency but risk side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reagent solubility but may require post-synthesis purification via column chromatography .

- Reaction time : Extended durations (12–24 hrs) ensure complete conversion but necessitate monitoring via TLC or HPLC .

Q. Which analytical techniques are critical for confirming purity and structure?

- NMR spectroscopy : ¹H/¹³C NMR verifies proton environments and carbon frameworks (e.g., distinguishing piperazine methyl groups at δ ~2.3 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 440.1) and detects impurities .

- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in related sulfonamide derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance target specificity?

- Piperazine substitution : Replacing 4-methylpiperazine with bulkier groups (e.g., 4-benzylpiperazine) alters steric hindrance, impacting receptor binding .

- Thiophene position : Shifting the thiophen-3-yl to thiophen-2-yl (as in analog studies) reduces off-target interactions by 30% in kinase assays .

- Sulfonamide bioisosteres : Substituting sulfonamide with carboxamide decreases solubility but improves CNS penetration in preclinical models .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from assay conditions. Recommended approaches:

- Orthogonal assays : Validate target inhibition using SPR (binding affinity) and cellular functional assays (e.g., cAMP modulation) .

- Buffer optimization : Adjust pH (7.4 vs. 6.8) to mimic physiological environments, as protonation states affect sulfonamide reactivity .

- Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity .

Q. What computational strategies predict binding modes and off-target risks?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with carbonic anhydrase IX (a common off-target for sulfonamides) .

- MD simulations : 100-ns trajectories assess stability of the piperazine-thiophene hinge region in aqueous environments .

- Pharmacophore modeling : Highlight essential features (e.g., sulfonamide H-bond donors) to prioritize analogs with conserved motifs .

Methodological Recommendations

- Synthetic scalability : Replace batch reactors with continuous flow systems to improve yield (15% increase) and reduce solvent waste .

- Data interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural features (logP, PSA) with pharmacokinetic profiles .

- Contradiction mitigation : Pre-screen batches for polymorphic forms (via PXRD) that may alter bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.